4-hydroxy TMT (iodide)

Catalog No.
S14637833
CAS No.
M.F
C13H19IN2O
M. Wt
346.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy TMT (iodide)

Product Name

4-hydroxy TMT (iodide)

IUPAC Name

2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

InChI

InChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H

InChI Key

QNUXJABHEYPNKW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-]

4-hydroxy TMT (iodide) (4-hydroxy-N,N,N-trimethyltryptammonium iodide) is the active, dephosphorylated metabolite of the naturally occurring mushroom alkaloid aeruginascin [1]. As a permanently charged quaternary ammonium salt, it serves as a critical analytical reference material and pharmacological probe . Unlike its tertiary amine counterpart, psilocin, the quaternary structure of 4-hydroxy TMT restricts passive diffusion across the blood-brain barrier, fundamentally altering its pharmacokinetic profile [1]. This makes it an indispensable compound for researchers investigating the peripheral serotonergic system, the entourage effect of complex fungal extracts, and transporter-mediated cellular uptake mechanisms without the confounding variables of central psychedelic activity [2].

Research Fit

Receptor panel 5-HT1A, 5-HT2A, 5-HT2B agonist; 5-HT3 silent
Chemical probe Quaternary ammonium tryptamine; distinct from tertiary amine psilocin
Metabolite standard Dephosphorylated aeruginascin metabolite for analytical workflows

Procuring psilocin (4-HO-DMT) as a substitute for 4-hydroxy TMT (iodide) fails in in vivo models because psilocin readily crosses the blood-brain barrier, triggering profound central psychedelic responses that mask peripheral physiological effects [1]. Conversely, utilizing the prodrug aeruginascin (4-PO-TMT) in in vitro receptor binding assays introduces severe reproducibility issues, as it requires enzymatic dephosphorylation by alkaline phosphatase to become active, adding uncontrolled kinetic variables to the assay [2]. Furthermore, psilocin freebase is highly susceptible to rapid oxidative degradation, whereas 4-hydroxy TMT is supplied as a stable crystalline iodide salt, ensuring precise, reproducible dosing over long-term experimental timelines .

Substitution Risk

Psilocin-like tryptamines Tertiary amine scaffolds may exhibit markedly different binding affinity and functional potency; direct substitution may not reproduce pharmacological outcomes.
Bufotenidine (positional isomer) 5-hydroxy isomer acts as selective 5-HT3 agonist, while 4-hydroxy TMT lacks 5-HT3 binding; interchange would fundamentally alter receptor activation profiles.

Isolation of Peripheral Serotonergic Activity via Absence of Head-Twitch Response

In murine models, 4-hydroxy TMT (iodide) demonstrates a complete absence of the head-twitch response (HTR), a standard behavioral proxy for central 5-HT2A-mediated psychedelic effects [1]. In direct contrast, the tertiary amine comparator psilocin strongly induces HTR [1]. This behavioral divergence occurs despite 4-hydroxy TMT retaining significant in vitro affinity for the 5-HT2A receptor (Ki = 670.0 nM) [2].

Evidence DimensionInduction of Head-Twitch Response (HTR) in mice
Target Compound DataNo HTR induced
Comparator Or BaselinePsilocin (Strong HTR induction)
Quantified DifferenceComplete elimination of central behavioral response
ConditionsIn vivo murine behavioral assay

Allows researchers to procure a 5-HT2A-active compound that isolates peripheral receptor activation without confounding central psychedelic effects.

5-HT2A binding vs psilocin
Head-to-head
4-Hydroxy TMT Ki = 120 nM vs Psilocin Ki = 20 nM (6-fold lower) — competitive radioligand binding at human 5-HT2A.
Affinity differential precludes direct replacement in binding studies; supports SAR comparison of quaternary vs tertiary amines.
Assay context: [3H]5-HT displacement, cloned human receptor.

Significantly Reduced 5-HT2B Receptor Affinity (Cardiotoxicity Profile)

Chronic activation of the 5-HT2B receptor is heavily implicated in the development of valvular heart disease, a major hurdle in serotonergic drug development [1]. Radioligand binding assays reveal that 4-hydroxy TMT (iodide) exhibits a Ki of 120.0 nM at the 5-HT2B receptor, which represents an approximately 26-fold lower affinity than the comparator psilocin (Ki = 4.6 nM) [1].

Evidence Dimension5-HT2B Receptor Binding Affinity (Ki)
Target Compound DataKi = 120.0 nM
Comparator Or BaselinePsilocin (Ki = 4.6 nM)
Quantified Difference~26-fold reduction in 5-HT2B binding affinity
ConditionsCompetitive radioligand binding assay at human 5-HT2B orthosteric sites

Provides a safer, lower-risk pharmacological profile for researchers developing non-cardiotoxic serotonergic therapeutics.

5-HT3 selectivity vs bufotenidine
Class-level inference
4-Hydroxy TMT Ki >10,000 nM (no measurable binding) vs Bufotenidine: selective 5-HT3 agonist.
Contrasting 5-HT3 activity between positional isomers; compound selection must reflect target receptor profiles.
Exact bufotenidine Ki not available in source; binding confirmation advised.

Absence of 5-HT3 Receptor Binding (Disproving Paralysis Models)

Previous theoretical models hypothesized that the active metabolite of aeruginascin would act as a powerful 5-HT3 receptor agonist, similar to the structurally related bufotenidine, potentially explaining wood lover paralysis [1]. However, quantitative screening proves that 4-hydroxy TMT (iodide) has no measurable binding affinity at the 5-HT3 receptor (Ki > 10,000 nM) [1].

Evidence Dimension5-HT3 Receptor Binding Affinity (Ki)
Target Compound DataKi > 10,000 nM (No binding)
Comparator Or BaselineBufotenidine (Strong 5-HT3 agonist baseline)
Quantified DifferenceComplete lack of 5-HT3 affinity compared to theoretical models
ConditionsCompetitive radioligand binding assay at human 5-HT3 receptors

Prevents misallocation of procurement budgets by confirming this compound is unsuitable for 5-HT3 agonism studies, directing it instead toward 5-HT1A/2A research.

Head-twitch response vs psilocin
Context-dependent
4-Hydroxy TMT: no HTR induction; Psilocin: robust HTR induction — mouse behavioral assay.
Absence of HTR despite 5-HT2A binding distinguishes receptor occupancy from in vivo functional readout.
Dose range not specified; source data require verification.

Precursor Suitability and Assay Stability via Iodide Salt Formulation

The freebase forms of substituted tryptamines, particularly 4-hydroxy derivatives like psilocin, are notoriously unstable and rapidly undergo oxidative degradation in solution [1]. 4-hydroxy TMT is synthesized and supplied as a crystalline iodide salt, which confers long-term stability (≥4 years at -20°C) and ensures precise molar dosing in analytical and pharmacological workflows .

Evidence DimensionChemical stability and shelf-life
Target Compound DataCrystalline iodide salt (Stable ≥4 years)
Comparator Or BaselinePsilocin freebase (Rapid oxidative degradation)
Quantified DifferenceMulti-year stability vs. rapid degradation in standard conditions
ConditionsStorage at -20°C and formulation in aqueous/organic assay buffers

Ensures high lot-to-lot reproducibility and prevents experimental failure due to active compound degradation during prolonged in vitro studies.

Solubility profile
Data to verify
DMF: 15 mg/mL · DMSO: 3 mg/mL · PBS (pH 7.2): 2 mg/mL · Ethanol: insoluble
Defined solubility supports stock solution preparation and assay development; solvent selection critical for reproducible delivery.
Measurements at room temperature; independent verification advised.
5-HT2A functional potency vs psilocin
Cross-study comparable
4-Hydroxy TMT EC50 = 6,800 nM vs Psilocin EC50 = 21 nM (324-fold lower) — functional activation assay.
Large potency gap exceeds binding difference; supports use as low-potency comparator or negative control in functional studies.
Specific assay platform not detailed in source; confirm with your functional readout system.

Peripheral Serotonergic System Modeling

Because it does not induce central psychedelic effects, 4-hydroxy TMT (iodide) is the optimal probe for studying 5-HT2A receptor activation in the enteric nervous system, immune cells, and peripheral tissues [1].

Non-Cardiotoxic Therapeutics Screening

Its ~26-fold lower affinity for the 5-HT2B receptor compared to psilocin makes it a valuable structural scaffold for drug discovery programs aiming to develop serotonergic anti-inflammatory or cluster-headache medications without valvular heart disease risks [2].

Forensic and Analytical Entourage Effect Profiling

As a stable, crystalline iodide salt, it serves as an essential certified reference material (CRM) for LC-MS/MS quantification of aeruginascin metabolites in complex fungal extracts, enabling accurate mapping of the mushroom entourage effect .

Application Fit Matrix

Application
Selection Property
Validation Focus
Aeruginascin metabolite standard
Identity and purity as dephosphorylated aeruginascin
LC-MS/MS or GC-MS method development; fungal extract profiling
Quaternary ammonium SAR probe
Binding affinity and functional potency relative to tertiary amine psilocin
Structure-activity relationship studies on charge state and receptor activation
5-HT3 selectivity control
Lack of 5-HT3 binding (Ki >10 µM)
Negative control for 5-HT3 receptor panels; isomer selectivity profiling
In vivo behavioral control
Absence of head-twitch response despite 5-HT2A binding
Dissociation of in vitro binding from CNS functional outcomes; BBB penetration studies

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

346.05421 g/mol

Monoisotopic Mass

346.05421 g/mol

Heavy Atom Count

17

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